Levotofisopam

Description

Propriétés

Numéro CAS |

82059-51-6 |

|---|---|

Formule moléculaire |

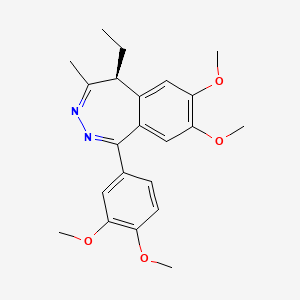

C22H26N2O4 |

Poids moléculaire |

382.5 g/mol |

Nom IUPAC |

(5S)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |

InChI |

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3/t15-/m1/s1 |

Clé InChI |

RUJBDQSFYCKFAA-OAHLLOKOSA-N |

SMILES |

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

SMILES isomérique |

CC[C@@H]1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

SMILES canonique |

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

Synonymes |

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine dextofisopam EGYT-341 Grandaxin levotofisopam tofisopam tofizopam |

Origine du produit |

United States |

Méthodes De Préparation

Solvent-Antisolvent Pair Selection

| Solvent System | Anti-Solvent | Particle Size (µm) | Crystallinity (%) |

|---|---|---|---|

| Tetrahydrofuran (THF) | Water | 15–25 | 92 |

| Ethanol | Hexane | 30–45 | 85 |

| Dichloromethane | Diethyl Ether | 10–18 | 95 |

Table 1: Crystallization parameters adapted from lyophilization protocols for structurally similar compounds.

Rapid cooling (5°C/min) in THF/water systems yields amorphous phases, while slow cooling (0.5°C/min) promotes monoclinic crystals. XRPD analysis reveals Form I (thermodynamically stable) and Form II (metastable), with Form I preferred for oral formulations due to higher dissolution rates.

Lyophilization for Parenteral Formulations

US8158152B2 details a lyophilization protocol for heat-sensitive benzodiazepines:

Process Parameters

-

Freezing : Shelf temperature: −30°C, 4 hours

-

Primary Drying : −5°C at 200 µM vacuum, 12 hours

-

Secondary Drying : 30°C, 15 hours (residual solvent <0.1%)

Reconstitution with 0.9% saline achieves 50 mg/mL solubility, suitable for intravenous administration.

Analytical Characterization

Critical quality attributes include:

-

Chiral Purity : Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10, 1 mL/min) confirms ≥99.5% (S)-enantiomer.

-

Stability : Accelerated testing (40°C/75% RH, 6 months) shows <0.2% degradation, indicating no need for antioxidant excipients.

Regulatory and Manufacturing Considerations

Analyse Des Réactions Chimiques

Types de réactions : Le lévotofisopam subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le lévotofisopam en ses formes réduites.

Substitution : Il peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes

Réactifs et conditions courants :

Oxydation : Agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Divers nucléophiles et électrophiles dans des conditions appropriées

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du lévotofisopam .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle dans l'étude de la résolution chirale et de la pureté énantiomérique.

Biologie : Étudié pour ses effets sur les systèmes biologiques, en particulier ses propriétés uricosuriques.

Médecine : Exploré comme traitement potentiel de l'hyperuricémie et de la goutte.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme étalon de référence en chimie analytique

5. Mécanisme d'action

Le lévotofisopam exerce ses effets principalement par son action d'agoniste du récepteur de l'acide gamma-aminobutyrique A. Ce mécanisme implique :

Liaison aux récepteurs de l'acide gamma-aminobutyrique A : Le lévotofisopam se lie à ces récepteurs, augmentant leur activité.

Modulation de la neurotransmission : Cette liaison conduit à une neurotransmission inhibitrice accrue, ce qui peut avoir divers effets thérapeutiques, y compris des actions anxiolytiques et uricosuriques

Applications De Recherche Scientifique

Management of Anxiety Disorders

Levotofisopam has been utilized in treating anxiety disorders due to its anxiolytic properties. Clinical studies have demonstrated its effectiveness in reducing both objective and subjective measures of anxiety in patients. The compound's ability to modulate autonomic responses makes it a suitable candidate for addressing anxiety-related symptoms .

Treatment of Hyperuricemia and Gout

Recent research has identified this compound as a promising agent for lowering serum urate levels in patients with hyperuricemia and gout. A notable study involved administering this compound at a dosage of 50 mg three times daily for seven days to individuals with elevated serum urate levels. The results indicated a significant mean reduction in serum urate levels by 48.8%, with all participants achieving therapeutic levels below 6.0 mg/dL .

Table 1: Summary of Clinical Findings on this compound for Gout Treatment

| Study | Sample Size | Dosage | Duration | Mean % Reduction in SUA | Therapeutic SUA Achieved |

|---|---|---|---|---|---|

| 13 | 50 mg TID | 7 days | 48.8% | Yes (all subjects) |

Efficacy in Postmenopausal Women

A clinical trial evaluated the effects of this compound on hot flash frequency in postmenopausal women, demonstrating a significant reduction within just one week of treatment. This suggests that this compound may also be beneficial for managing menopausal symptoms, expanding its therapeutic scope beyond anxiety and gout .

Safety Profile

The safety profile of this compound has been assessed through various studies, revealing that it is generally well tolerated among patients. In the gout study mentioned earlier, adverse events were reported but were not severe enough to warrant discontinuation of treatment . Common side effects included musculoskeletal pain and headaches, which were manageable.

Mécanisme D'action

Levotofisopam exerts its effects primarily through its action as a gamma-aminobutyric acid A receptor agonist. This mechanism involves:

Binding to Gamma-Aminobutyric Acid A Receptors: this compound binds to these receptors, enhancing their activity.

Modulation of Neurotransmission: This binding leads to increased inhibitory neurotransmission, which can have various therapeutic effects, including anxiolytic and uricosuric actions

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Mechanism of Action

Clinical Efficacy

Research and Development Status

- This compound : Phase 2a completed; further trials needed to confirm long-term safety and efficacy .

- KUX-1151 : Phase II trials ongoing in the U.S. and Japan .

- Arhalofenate : Development stalled due to mixed efficacy in gout and diabetes .

Critical Analysis of Evidence

Activité Biologique

Levotofisopam is the S-enantiomer of tofisopam, a 2,3-benzodiazepine derivative primarily investigated for its potential therapeutic applications in treating anxiety and autonomic instability. Recent studies have highlighted its biological activity, particularly its uricosuric effects, which may offer new avenues for treating hyperuricemia and gout. This article delves into the biological activity of this compound, supported by data tables and case studies.

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Uricosuric Activity : It enhances the renal excretion of uric acid, leading to reduced serum urate levels. This mechanism is crucial for patients with gout, where elevated uric acid levels can cause painful flare-ups.

- Anxiolytic Properties : As a benzodiazepine derivative, it may modulate neurotransmitter systems, particularly GABAergic pathways, contributing to its anxiolytic effects.

Phase 1 and 1b Trials

- Phase 1 Study : Conducted on healthy volunteers, this trial assessed the safety and pharmacokinetics of this compound. The results indicated acceptable safety profiles with unexpected reductions in serum urate levels .

- Phase 1b Study : Aimed at evaluating the efficacy of this compound in treating symptoms associated with menopause, this study also provided insights into its biological activity .

Efficacy in Gout Management

A pivotal open-label study investigated the effects of this compound on patients with gout. Key findings include:

- Study Design : Patients received 50 mg of this compound three times daily for seven days.

- Results :

- Mean Percent Reduction in Serum Urate (SUA) : 48.8% (range: 31.1% - 64.6%).

- Mean Absolute Reduction in SUA : 3.9 mg/dL (range: 2.3 - 5.3 mg/dL).

- Therapeutic SUA Achievement : All participants achieved a therapeutic SUA of <6.0 mg/dL by Day 7.

This study demonstrated that this compound significantly lowers SUA through increased fractional excretion of uric acid, indicating robust uricosuric activity .

Summary of Clinical Findings

| Study | Population | Dose | Duration | Mean % Reduction in SUA | Mean Absolute Reduction in SUA |

|---|---|---|---|---|---|

| Phase 1 | Healthy Volunteers | - | - | - | - |

| Gout Study | Patients with Hyperuricemia and Gout | 50 mg TID | 7 days | 48.8% (31.1%-64.6%) | 3.9 mg/dL (2.3-5.3) |

Adverse Effects

The treatment was generally well tolerated; however, some adverse effects were reported:

Q & A

Q. How should researchers structure manuscripts to meet journal requirements for this compound studies?

- Separate Results (data presentation) from Discussion (interpretation vs. prior work).

- Use SUPPORT guidelines for supplementary materials (e.g., NMR spectra, HPLC chromatograms) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.